molecular formula C14H11NO3S B12970775 4-Mercapto-6-methyl-1-((5-methylfuran-2-yl)methylene)furo[3,4-c]pyridin-3(1H)-one

4-Mercapto-6-methyl-1-((5-methylfuran-2-yl)methylene)furo[3,4-c]pyridin-3(1H)-one

Cat. No.: B12970775
M. Wt: 273.31 g/mol
InChI Key: UCKLIUAJVINKBS-WDZFZDKYSA-N
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Description

4-Mercapto-6-methyl-1-((5-methylfuran-2-yl)methylene)furo[3,4-c]pyridin-3(1H)-one is a heterocyclic compound that features a unique structure combining furan, pyridine, and mercapto groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Mercapto-6-methyl-1-((5-methylfuran-2-yl)methylene)furo[3,4-c]pyridin-3(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-furoyl isothiocyanate with 3-aminocrotononitrile, followed by cyclization to form the desired heterocyclic structure . The reaction conditions often include refluxing in an ethoxide solution to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Mercapto-6-methyl-1-((5-methylfuran-2-yl)methylene)furo[3,4-c]pyridin-3(1H)-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfoxides.

    Reduction: The compound can be reduced to modify the furan or pyridine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield disulfides, while reduction of the furan ring can lead to dihydrofuran derivatives.

Scientific Research Applications

4-Mercapto-6-methyl-1-((5-methylfuran-2-yl)methylene)furo[3,4-c]pyridin-3(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Mercapto-6-methyl-1-((5-methylfuran-2-yl)methylene)furo[3,4-c]pyridin-3(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Mercapto-6-methyl-1-((5-methylfuran-2-yl)methylene)furo[3,4-c]pyridin-3(1H)-one is unique due to its specific combination of furan, pyridine, and mercapto groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H11NO3S

Molecular Weight

273.31 g/mol

IUPAC Name

(1Z)-6-methyl-1-[(5-methylfuran-2-yl)methylidene]-4-sulfanylidene-5H-furo[3,4-c]pyridin-3-one

InChI

InChI=1S/C14H11NO3S/c1-7-5-10-11(6-9-4-3-8(2)17-9)18-14(16)12(10)13(19)15-7/h3-6H,1-2H3,(H,15,19)/b11-6-

InChI Key

UCKLIUAJVINKBS-WDZFZDKYSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C3=C(C(=S)NC(=C3)C)C(=O)O2

Canonical SMILES

CC1=CC=C(O1)C=C2C3=C(C(=S)NC(=C3)C)C(=O)O2

Origin of Product

United States

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